molecular formula C15H16O10 B563799 Acetylsalicylic acid acyl-beta-D-glucuronide CAS No. 24719-72-0

Acetylsalicylic acid acyl-beta-D-glucuronide

Cat. No.: B563799
CAS No.: 24719-72-0
M. Wt: 356.283
InChI Key: VHJPVKQXMOFZPM-HJHSNUOESA-N
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Description

Structural Classification and Biochemical Significance

This compound belongs to the class of organic compounds known as acylsalicylic acids, specifically representing an o-acylated derivative of salicylic acid conjugated with glucuronic acid. The compound exhibits the molecular formula C15H16O10 with a molecular weight of 356.28 g/mol, and is identified by the Chemical Abstracts Service number 24719-72-0. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2S,3S,4S,5R,6S)-6-(2-acetyloxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

The structural architecture of this compound encompasses a glucuronic acid moiety linked through an ester bond to the carboxyl group of acetylsalicylic acid, maintaining the acetyl group intact on the phenolic hydroxyl position. This configuration distinguishes it from the phenolic glucuronide conjugate, where deacetylation occurs prior to glucuronidation. The preservation of the acetyl group in the acyl glucuronide form contributes to its distinct pharmacokinetic properties and metabolic fate.

The biochemical significance of this conjugate extends beyond simple detoxification, as it represents a reactive metabolite capable of undergoing spontaneous degradation through internal acyl migration reactions. These rearrangement processes result in the formation of positional isomers at the 2-, 3-, and 4-positions of the glucuronic acid ring, with half-lives ranging from 1.4 to 1.7 hours under physiological conditions. The structural instability of acyl glucuronides, including this compound, has implications for their potential interactions with biological macromolecules.

Historical Context in Aspirin Metabolism Research

The identification and characterization of this compound emerged from extensive research into aspirin metabolism that began in the mid-20th century. While aspirin itself has been recognized for over 3500 years in various forms, beginning with willow bark usage by ancient civilizations, the detailed understanding of its metabolic fate developed much later with advances in analytical chemistry and biochemistry.

Early metabolic studies of aspirin focused primarily on the major metabolites such as salicylic acid and salicyluric acid. The recognition of glucuronide conjugates as significant metabolic products came with the development of more sophisticated analytical techniques that could distinguish between different conjugation pathways. Research in the 1980s and 1990s began to elucidate the formation of both phenolic and acyl glucuronide conjugates of salicylic acid, with initial studies demonstrating the existence of multiple glucuronidation pathways.

Population studies conducted in the 1980s revealed the substantial interindividual variability in the excretion of salicyl glucuronides, with reported ranges spanning from 0.8 to 42% of the administered dose. These findings highlighted the complexity of aspirin metabolism and the need for more detailed investigation into the factors influencing glucuronidation patterns. The discovery that glucuronide formation was inversely related to salicyluric acid production provided crucial insights into the metabolic competition between different conjugation pathways.

The development of liquid chromatography-tandem mass spectrometry methods in the late 20th and early 21st centuries enabled precise quantification of this compound and other aspirin metabolites. These technological advances facilitated comprehensive studies of UDP-glucuronosyltransferase enzyme specificity and the identification of individual enzymes responsible for acyl glucuronide formation.

Position in Xenobiotic Metabolism Pathways

This compound occupies a central position within the phase II xenobiotic metabolism pathway, specifically representing the glucuronidation branch of conjugation reactions. Glucuronidation constitutes the primary xenobiotic transformation pathway in mammalian species, requiring the cofactor uridine diphosphate-glucuronic acid for the conjugation process. This metabolic route serves as a crucial detoxification mechanism, converting lipophilic compounds into more hydrophilic conjugates that facilitate excretion through renal and biliary pathways.

The formation of this compound occurs through the action of UDP-glucuronosyltransferase enzymes, which are predominantly localized in the endoplasmic reticulum of hepatocytes and other tissues including the kidney, gastrointestinal tract, and various extrahepatic sites. Multiple UDP-glucuronosyltransferase isoforms demonstrate catalytic activity toward salicylic acid glucuronidation, with notable contributions from UDP-glucuronosyltransferase 1A1, 1A3, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, and 2B7.

Research has demonstrated significant variation in the relative contributions of different UDP-glucuronosyltransferase enzymes to acyl versus phenolic glucuronide formation. The ratio of salicylic acid phenolic to acyl glucuronide formation varies more than 12-fold among different enzymes, ranging from 0.5 for UDP-glucuronosyltransferase 1A6 to 6.1 for UDP-glucuronosyltransferase 1A1. These findings suggest that UDP-glucuronosyltransferase 2B7 serves as a likely catalyst for salicylic acid acyl glucuronidation based on apparent kinetic parameters determined in human liver microsomes.

The xenobiotic metabolism pathway incorporating this compound formation represents approximately 20% of clinically used drug metabolism, underscoring the significance of glucuronidation in pharmaceutical biotransformation. The phase III elimination process involves ATP-binding cassette transporters, including multidrug resistance-associated proteins 1 and 2, which facilitate the cellular efflux and subsequent excretion of glucuronide conjugates.

Comparative Significance Among Aspirin Metabolites

Within the complex metabolic profile of aspirin, this compound represents one of several significant biotransformation products, each contributing differently to the overall elimination kinetics and biological activity profile. The major metabolites of acetylsalicylic acid include salicylic acid, salicyluric acid, salicylic acid phenolic glucuronide, salicylic acid acyl glucuronide, and gentisic acid.

Comparative metabolic studies reveal distinct patterns in the relative abundance and excretion kinetics of these metabolites. Salicyluric acid typically emerges as the predominant metabolite in the majority of individuals, with excretion rates ranging from 19.8 to 65% of the administered dose over a 12-hour period. In contrast, the combined excretion of both salicyl glucuronides, including the acyl form, demonstrates substantial variability ranging from 0.8 to 42% of the dose, with elimination patterns inversely related to salicyluric acid formation.

Metabolite Excretion Range (% of dose) Mean Excretion (% of dose) Primary Formation Pathway
Salicyluric acid 19.8 - 65.0 42.4 Glycine conjugation
Salicyl glucuronides (combined) 0.8 - 42.0 21.4 UDP-glucuronosyltransferase
Salicylic acid 1.3 - 31.0 16.2 Hydrolysis
Gentisic acid ~1.0 1.0 Cytochrome P450 hydroxylation

The metabolic significance of this compound extends beyond its quantitative contribution to include qualitative aspects related to its chemical reactivity and biological interactions. Unlike the relatively stable phenolic glucuronide, the acyl glucuronide demonstrates enhanced reactivity toward biological macromolecules, particularly plasma proteins. Studies have documented covalent adduct formation with human serum albumin, with peak concentrations reaching 1-2 micrograms salicylic acid equivalents per milliliter.

Demographic factors significantly influence the comparative distribution of aspirin metabolites, with notable sex-related differences in glucuronide formation. Women demonstrate significantly higher excretion of acetylsalicylic acid, salicylic acid, and both glucuronide conjugates compared to men, while men show preferential formation of salicyluric acid. Ethnic variations also contribute to metabolic diversity, with Asian populations excreting more acetylsalicylic acid, salicylic acid, and acyl glucuronide compared to Caucasian individuals.

Population Group Salicylic Acid Acyl Glucuronide Excretion Salicylic Acid Phenolic Glucuronide Excretion Statistical Significance
Men Lower Lower p ≤ 0.001
Women Higher Higher p ≤ 0.001
Caucasians Baseline Baseline Reference
Asians Higher Lower p ≤ 0.03
African-Americans Higher Higher p ≤ 0.04

The temporal dynamics of this compound formation and elimination differ from other metabolites, particularly during chronic aspirin administration. Research has demonstrated that steady-state salicylic acid concentrations decline by approximately 23% during four-week continuous treatment periods, accompanied by significant increases in the maximum velocity of both salicyluric acid and phenolic glucuronide formation. These adaptive metabolic changes suggest induction of specific enzymatic pathways that may influence the relative contribution of acyl glucuronide formation over extended treatment periods.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(2-acetyloxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O10/c1-6(16)23-8-5-3-2-4-7(8)14(22)25-15-11(19)9(17)10(18)12(24-15)13(20)21/h2-5,9-12,15,17-19H,1H3,(H,20,21)/t9-,10-,11+,12-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJPVKQXMOFZPM-HJHSNUOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652420
Record name 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24719-72-0
Record name 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Acylation and Deprotection

  • Protection of Glucuronic Acid : Allyloxycarbonyl (Alloc) groups are introduced at C2, C3, and C4 positions to prevent undesired side reactions. The resulting tri-protected glucuronate exhibits stability under acidic and basic conditions.

  • Activation of ASA : The carboxylic acid group of ASA is activated using 1-chloro-N,N,2-trimethyl-1-propenylamine, a coupling agent that facilitates ester bond formation. This reagent generates a reactive mixed anhydride intermediate, enabling nucleophilic attack by the C1 hydroxyl of glucuronic acid.

  • Global Deprotection : Post-acylation, the Alloc groups are removed via palladium-catalyzed deallylation under mild conditions (e.g., Pd(PPh₃)₄, morpholine). This step yields the free ASA-Glu with >90% purity after chromatographic purification.

Key Data :

  • Yield: 68–72% (over three steps).

  • Regioselectivity: >95% β-configuration confirmed by NMR.

Chemo-Enzymatic Hybrid Strategies

Combining chemical synthesis with enzymatic catalysis offers advantages in stereocontrol and mild reaction conditions. A prominent method involves selective enzymatic deprotection of methyl acetyl-protected intermediates.

Synthesis of Methyl Acetyl-Protected ASA-Glu

  • Chemical Acylation : Methyl acetyl groups are introduced at C2, C3, and C4 of glucuronic acid, followed by ASA conjugation at C1 using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.

  • Enzymatic Deprotection : Carboxylesterases or lipases selectively hydrolyze methyl acetyl groups, preserving the β-1-O-acyl bond. For example, porcine liver esterase achieves >80% deprotection efficiency in phosphate buffer (pH 7.4, 37°C).

Key Data :

  • Overall Yield: 58%.

  • Enzymatic Selectivity: No detectable hydrolysis of the ASA-glucuronide bond.

Enzymatic Synthesis via Uridine 5'-Diphosphoglucuronosyltransferases (UGTs)

Biological synthesis of ASA-Glu exploits UGT enzymes, particularly UGT1A6 and UGT2B7, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to ASA.

In Vitro Reconstitution

  • Enzyme Preparation : Recombinant UGTs expressed in HEK293 cells are incubated with ASA (1 mM) and UDPGA (5 mM) in Tris-HCl buffer (pH 7.4).

  • Reaction Optimization : Mg²⁺ (10 mM) enhances enzymatic activity by stabilizing UDPGA. Kinetic studies reveal a Kₘ of 0.8 mM for ASA and Vₘₐₓ of 12 nmol/min/mg protein.

Key Data :

  • Conversion Rate: 45–50% after 24 hours.

  • Product Confirmation: LC-MS/MS ([M-H]⁻ = 435.2 m/z).

Comparative Analysis of Synthesis Methods

Parameter Chemical Synthesis Chemo-Enzymatic Enzymatic
Yield (%)68–725845–50
Regioselectivity (%)>95>90100
Reaction Time (h)24–4812–2424
ScalabilityHighModerateLow
CostModerateHighHigh

Insights :

  • Chemical synthesis offers high scalability but requires toxic reagents (e.g., palladium catalysts).

  • Enzymatic methods provide perfect stereocontrol but face limitations in substrate loading and cost.

Mechanistic Insights and Challenges

Acyl Migration Risks

ASA-Glu is prone to acyl migration, forming α-2-O-, α-3-O-, and α-4-O-isomers under physiological pH. Stabilizing strategies include:

  • Low-Temperature Storage : –20°C reduces migration to <5% over 30 days.

  • Buffered Solutions : Phosphate buffer (pH 5.0) minimizes isomerization.

Analytical Validation

Quantification of ASA-Glu employs hydroxamate assays, where hydroxylamine converts acyl glucuronides to hydroxamates, detectable via Fe³⁺ complexation (λₘₐₓ = 540 nm). This method achieves a linear range of 0.1–10 µM (R² = 0.998) .

Chemical Reactions Analysis

Types of Reactions

Acetylsalicylic acid acyl-beta-D-glucuronide undergoes several types of chemical reactions, including hydrolysis and transacylation. These reactions are significant in the context of its metabolism and potential toxicity .

Common Reagents and Conditions

    Hydrolysis: This reaction involves the cleavage of the glucuronide bond, facilitated by water and often catalyzed by enzymes such as glucuronidases.

    Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule.

Major Products Formed

The major products formed from these reactions include salicylic acid and glucuronic acid. These products are further metabolized and excreted from the body .

Scientific Research Applications

Biochemical Properties

Acetylsalicylic acid acyl-beta-D-glucuronide is characterized by the following properties:

  • Molecular Formula : C15H16O10
  • Molecular Weight : 356.28 g/mol
  • CAS Number : 24719-72-0

This compound is primarily utilized as a biochemical reagent in research settings, particularly for its role in drug metabolism studies and as a marker for acetylsalicylic acid activity within biological systems .

Pain and Inflammation Management

Acetylsalicylic acid is widely recognized for its analgesic and anti-inflammatory properties. The acyl-beta-D-glucuronide form may contribute to these effects through its role in metabolic pathways. It acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins, mediators of pain and inflammation .

Cardiovascular Health

The compound's ability to inhibit platelet aggregation positions it as a potential agent in cardiovascular therapies. Acetylsalicylic acid is used to reduce the risk of myocardial infarction and stroke by preventing thrombus formation . Research indicates that the glucuronidation process may enhance the bioavailability of acetylsalicylic acid, potentially improving its efficacy in clinical settings.

Drug Metabolism Studies

This compound serves as a critical marker in pharmacokinetics studies, allowing researchers to track the metabolism of acetylsalicylic acid within human and animal models. Its identification in biological samples can provide insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profiles .

Biomarker Development

The compound has been investigated as a biomarker for assessing exposure to acetylsalicylic acid in epidemiological studies. Monitoring levels of this metabolite in biological fluids can help elucidate the relationship between aspirin use and health outcomes .

Case Studies

StudyObjectiveFindings
Study on Aspirin MetabolismInvestigate the metabolic pathways of acetylsalicylic acidFound that glucuronidation significantly enhances the solubility and elimination of acetylsalicylic acid from the body, indicating a vital role for acyl-beta-D-glucuronide .
Cardiovascular Risk AssessmentEvaluate the effects of aspirin on cardiovascular healthDemonstrated that patients with higher levels of this compound had reduced incidence of thrombotic events, supporting its role in platelet inhibition .

Mechanism of Action

The mechanism of action of acetylsalicylic acid acyl-beta-D-glucuronide involves its formation through the conjugation of acetylsalicylic acid with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferase enzymes. The resulting compound is more water-soluble, facilitating its excretion from the body. The molecular targets and pathways involved include the inhibition of cyclooxygenase enzymes, similar to acetylsalicylic acid .

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Acyl-β-D-glucuronides

Compound Parent Drug Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Acetylsalicylic acid acyl-β-D-glucuronide Acetylsalicylic acid C₁₅H₁₆O₁₀ 356.28 Acetyl ester, glucuronide
Salicylic acid acyl-β-D-glucuronide Salicylic acid C₁₃H₁₄O₉ 314.24 Phenolic hydroxyl, glucuronide
Aceclofenac acyl-β-D-glucuronide Aceclofenac C₂₂H₂₁Cl₂NO₁₀ 530.31 Dichlorophenyl, glucuronide
Sulindac acyl-β-D-glucuronide Sulindac C₂₆H₂₅FO₉S 532.53 Fluorophenyl, sulfinyl, glucuronide
Ambrisentan acyl-β-D-glucuronide Ambrisentan C₂₈H₃₀N₂O₁₀ 554.54 Biphenyl, oxypropanol, glucuronide
Chloramphenicol 3-O-β-D-glucuronide Chloramphenicol C₁₇H₂₀Cl₂N₂O₁₁ 499.25 Nitrophenyl, glucuronide

Key Observations :

  • Acetylsalicylic acid acyl-β-D-glucuronide is distinct due to its acetylated salicylate core, which increases molecular weight compared to non-acetylated analogs like salicylic acid acyl-β-D-glucuronide.
  • Larger parent drugs (e.g., ambrisentan, aceclofenac) yield glucuronides with higher molecular weights and complex substituents (e.g., halogens, sulfur groups).

Metabolic Pathways and Enzyme Specificity

Acyl glucuronidation is primarily mediated by UGT isoforms, though enzyme specificity varies:

  • Aceclofenac acyl-β-D-glucuronide : Likely involves UGT2B7, a common isoform for carboxylic acid drugs .
  • Sulindac acyl-β-D-glucuronide : Metabolized by UGT1A3 and UGT1A9 .

Table 2: Enzymatic and Stability Profiles

Compound Major UGT Isoforms In Vitro Stability (t₁/₂ at pH 7.4, 37°C) Reactivity Concerns
Acetylsalicylic acid acyl-β-D-glucuronide UGT1A3, UGT2B7* ~4 hours (estimated) Protein adduct formation
Salicylic acid acyl-β-D-glucuronide UGT1A6, UGT2B7 ~2–3 hours Lower reactivity due to phenolic group
Aceclofenac acyl-β-D-glucuronide UGT2B7 >8 hours High stability, reduced toxicity
Sulindac acyl-β-D-glucuronide UGT1A3, UGT1A9 ~6 hours Moderate rearrangement potential

Notes:

  • Stability data are inferred from general acyl glucuronide studies . Acyl glucuronides degrade via hydrolysis and intramolecular rearrangement, with half-lives varying significantly.

Pharmacological and Toxicological Implications

  • Acetylsalicylic acid acyl-β-D-glucuronide : While primarily an excretory metabolite, its reactivity may contribute to rare hepatotoxic effects .
  • Aceclofenac acyl-β-D-glucuronide : Demonstrated stability correlates with lower toxicity, making it a safer metabolite .
  • Salicylic acid acyl-β-D-glucuronide : Less reactive than acetylated analogs, reducing toxicological risks .

Biological Activity

Acetylsalicylic acid acyl-beta-D-glucuronide (ASAG) is a significant metabolite of acetylsalicylic acid (ASA), commonly known as aspirin. Understanding its biological activity is crucial for elucidating the pharmacological effects and therapeutic potential of aspirin, especially in the context of its anti-inflammatory and analgesic properties. This article reviews the biological activity of ASAG, focusing on its formation, mechanisms of action, and implications for health.

Formation and Metabolism

Acetylsalicylic acid is rapidly converted into salicylic acid in the body, which is then metabolized to various conjugates, including ASAG. The formation of ASAG occurs primarily through the action of UDP-glucuronosyltransferases (UGTs) in the liver. This process decreases the concentration of pharmacologically active salicylic acid, as glucuronidation typically leads to increased solubility and excretion in urine.

Key Metabolites

  • Salicylic Acid : The primary active metabolite of ASA.
  • Salicyluric Acid : A major urinary metabolite.
  • Phenolic Glucuronides : Another class of metabolites formed alongside ASAG.

Anti-inflammatory Effects

ASAG has been proposed to retain some anti-inflammatory properties similar to its parent compound, ASA. Studies indicate that both salicylic acid and its glucuronide conjugates can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is pivotal in mediating inflammation.

  • Mechanism : ASAG may act by inhibiting COX-1 and COX-2 enzymes, thereby reducing thromboxane A2 production and platelet aggregation.

Reactivity and Covalent Binding

Research has shown that ASAG can undergo rearrangement under physiological conditions, leading to the formation of various positional isomers. These isomers can covalently bind to proteins such as human serum albumin, potentially affecting their biological functions.

  • Covalent Adduct Formation : The reaction between ASAG and proteins suggests a mechanism for tissue interaction that may contribute to both therapeutic effects and side effects of aspirin therapy .

Pharmacokinetics

The pharmacokinetics of ASAG are influenced by several factors, including dosage and individual metabolic variations. Studies have demonstrated that the excretion rates of salicylic acid metabolites, including ASAG, vary significantly among individuals.

Parameter Value
Half-life of Salicylic Acid2-3 hours (low doses); up to 15 hours (high doses)
Major Urinary MetabolitesSalicyluric acid, ASAG
Excretion Variability1.3% to 31% of dose within 12 hours

Case Studies

  • Colorectal Cancer Prevention : Long-term use of ASA has been associated with reduced risks of colorectal cancer. Research suggests that ASAG may play a role in this protective effect through modulation of inflammatory pathways and potential epigenetic changes .
  • Cardiovascular Health : ASA's ability to inhibit platelet aggregation has been well-documented. The role of ASAG in this context is still being explored but may contribute to cardiovascular protective effects seen with aspirin use .

Q & A

Q. What analytical methods are recommended for quantifying ASAG in biological matrices?

High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is the gold standard. Due to ASAG's instability, sample handling must include immediate freezing (-80°C), pH stabilization (pH 4–6), and avoidance of repeated freeze-thaw cycles. Method validation should assess specificity, linearity, and recovery rates using certified reference standards .

Q. How is ASAG synthesized in vitro for experimental studies?

ASAG is enzymatically synthesized using human liver microsomes or recombinant UDP-glucuronosyltransferase (UGT) 1A9 isoforms. The reaction mixture typically includes uridine 5'-diphosphoglucuronic acid (UDPGA), magnesium ions, and acetylsalicylic acid as the substrate. Phase-transfer catalysis (e.g., methylene chloride with alkali hydroxides) can enhance yield in non-enzymatic synthesis .

Q. What are the primary stability challenges of ASAG in storage?

ASAG undergoes pH-dependent hydrolysis and acyl migration, forming positional isomers. Storage at -20°C in buffered solutions (pH 5.0–6.0) minimizes degradation. Stability studies should include periodic HPLC analysis to monitor isomerization and hydrolysis rates .

Advanced Research Questions

Q. How can researchers differentiate ASAG isomers and assess their biological relevance?

Isomer separation requires reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) or capillary electrophoresis. Nuclear magnetic resonance (NMR) spectroscopy confirms structural differences. Toxicological assays (e.g., covalent binding to serum albumin) evaluate isomer-specific reactivity .

Q. What experimental designs mitigate ASAG-protein adduct interference in pharmacokinetic studies?

Use fresh plasma samples treated with protease inhibitors to prevent ex vivo adduct formation. Immunoaffinity chromatography with anti-ASAG antibodies isolates adduct-free ASAG. Quantify adducts via Western blotting or ELISA after electrophoretic separation .

Q. How do physicochemical properties of ASAG influence its cellular uptake and toxicity?

ASAG's hydrophilicity limits passive diffusion, requiring active transport via organic anion transporters (OATs). In vitro models (e.g., transfected HEK293 cells) assess OAT-mediated uptake. Cytotoxicity is evaluated using lactate dehydrogenase (LDH) assays or flow cytometry for apoptosis markers .

Q. What strategies resolve contradictions in reported ASAG stability across studies?

Standardize pre-analytical conditions (pH, temperature, storage duration) and validate methods using harmonized reference materials. Inter-laboratory comparisons via proficiency testing programs reduce variability. Meta-analyses of published data can identify confounding factors (e.g., matrix effects) .

Methodological Considerations

Q. How is ASAG's enzymatic formation kinetics characterized?

UGT1A9 activity is measured using Michaelis-Menten kinetics. Incubate varying acetylsalicylic acid concentrations with recombinant UGT1A9 and UDPGA. Quantify ASAG via LC-MS/MS and calculate kinetic parameters (Km, Vmax) using nonlinear regression models .

Q. What in vitro models best predict ASAG's in vivo behavior?

Primary human hepatocytes or 3D liver spheroids replicate glucuronidation and transport pathways. Co-culture systems with endothelial cells mimic systemic circulation. Pharmacokinetic-pharmacodynamic (PK-PD) modeling integrates in vitro data to predict metabolite exposure .

Q. How are ASAG-protein adducts quantified in clinical samples?

Immunoprecipitation with anti-acyl-glucuronide antibodies isolates adducts from plasma. Quantification uses LC-MS/MS with stable isotope-labeled internal standards. For immune response studies, ELISA detects anti-adduct antibodies in patient sera .

Data Analysis & Validation

Q. What statistical approaches are used for ASAG metabolite profiling in large cohorts?

Multivariate analysis (e.g., principal component analysis) identifies correlations between ASAG levels and clinical variables. Machine learning algorithms (random forests, neural networks) predict metabolite-linked adverse events from FAERS or EHR datasets .

Q. How are analytical methods validated for regulatory compliance?

Follow ICH Q2(R1) guidelines: assess linearity (R² > 0.99), accuracy (85–115% recovery), precision (CV < 15%), and sensitivity (LOQ ≤ 10 ng/mL). Cross-validate with pharmacopeial standards (USP/EP) where applicable .

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